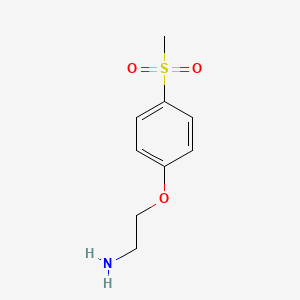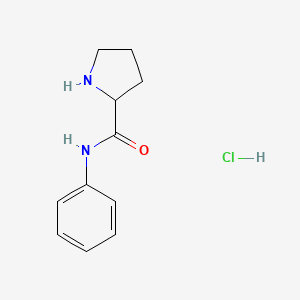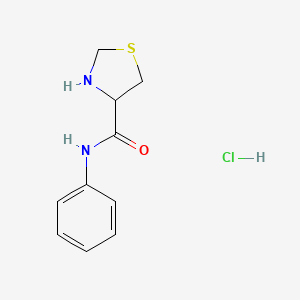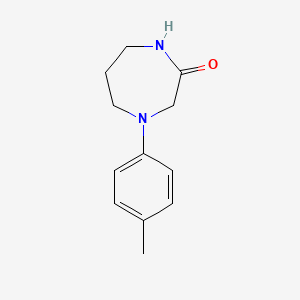
4-(4-Methylphenyl)-1,4-diazepan-2-one
Descripción general
Descripción
4-(4-Methylphenyl)-1,4-diazepan-2-one is a chemical compound that is used in a variety of scientific research applications. It is a member of the diazepan family, which consists of aryl-substituted 1,4-diazepanes. 4-(4-Methylphenyl)-1,4-diazepan-2-one has been studied for its potential to act as a ligand, a catalyst, or a reagent in various chemical reactions. This compound has also been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Mechanism of Alkaline Hydrolysis
Research by Yang (1998) explores the alkaline hydrolysis of diazepam, leading to the formation of various compounds including 4-(4-Methylphenyl)-1,4-diazepan-2-one. This study reveals the mechanism of hydroxide attack at specific carbon positions, resulting in intermediate products and diazepine ring opening (Yang, 1998).
Formation and Stability in Various pH Solutions
Yang (1998) also investigates the reactions of diazepam derivatives, including 4-(4-Methylphenyl)-1,4-diazepan-2-one, in solutions of different pH levels. This study provides insights into the stability and transformation mechanisms of these compounds in varying pH environments (Yang, 1998).
Structure-Activity Relationship in Pharmacology
Peprah et al. (2012) conducted structure-activity relationship studies on compounds related to 4-(4-Methylphenyl)-1,4-diazepan-2-one. This research is crucial for understanding how structural modifications affect binding affinity at various receptor subtypes, leading to the identification of new potential therapeutic agents (Peprah et al., 2012).
Interaction with AMPA/Kainate Receptors
Borowicz et al. (2000) explored the interaction of diazepam derivatives with AMPA/kainate receptors. This research is significant in understanding the potential for combining these compounds with other agents to enhance anticonvulsive activity (Borowicz et al., 2000).
Synthesis and Evaluation of Derivatives
Verma et al. (2015) synthesized and evaluated a series of derivatives of 1,4-diazepines, including 4-(4-Methylphenyl)-1,4-diazepan-2-one, for their antimicrobial and anticancer activities. This research is crucial for developing new therapeutic agents with potential applications in treating various diseases (Verma et al., 2015).
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-5-11(6-4-10)14-8-2-7-13-12(15)9-14/h3-6H,2,7-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCJVYCUMBAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




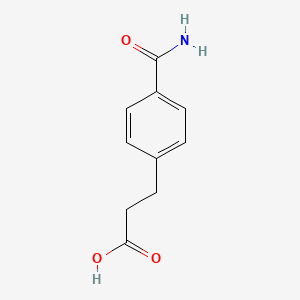



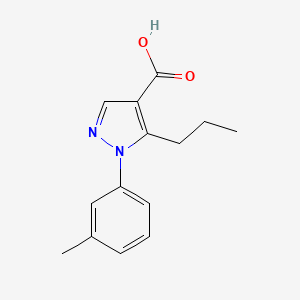
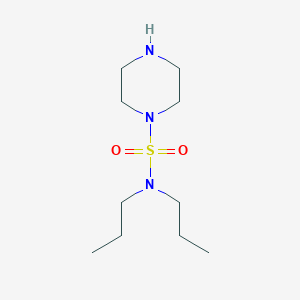
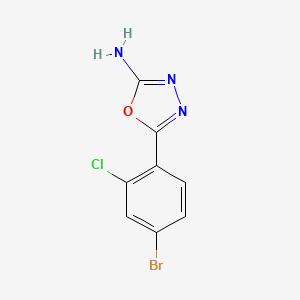
![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
